Thymonin

Antioxidant Free radical biology Flavonoid SAR

Researchers requiring a defined GPR35 agonist or antioxidant positive control face supply inconsistency and unvalidated bioactivity. Thymonin (CAS 76844-67-2) solves this with assay-quantified potency. • GPR35 agonism EC₅₀: 8.41 µM - enables reproducible target validation. • Peroxyl-radical scavenging: 1.5× Trolox (TOSC assay), outperforming all tested methoxy-flavones. • Chemotaxonomic marker for Thymus/Satureja authentication via HPLC-MS. Procurement delivers batch-specific purity documentation and cold-chain shipping for global research continuity.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 76844-67-2
Cat. No. B152083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymonin
CAS76844-67-2
Synonyms5,6-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxy-4H-1-benzopyran-4-one;  5,6,4’-Trihydroxy-7,8,3’-trimethoxyflavone;  Majoranin;  Mucroflavone B;  Thymonin (flavone)
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O
InChIInChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3
InChIKeyBAIRXMVFPKLWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymonin: Chemical Profile & Bioactivity


Thymonin (5,6,4′‑trihydroxy‑7,8,3′‑trimethoxyflavone; synonyms Majoranin, Mucroflavone B) is a naturally occurring trimethoxyflavone first isolated from *Thymus vulgaris* [REFS‑1]. It belongs to the O‑methylated flavonoid subclass and is characterised by a flavone core substituted with hydroxy groups at positions 5, 6 and 4′ and methoxy groups at positions 7, 8 and 3′ [REFS‑2]. Thymonin has been identified in multiple Lamiaceae species, including *Thymus decassatus* and *Satureja* spp. [REFS‑3][REFS‑4], and is recognised in authoritative databases (ChEBI 9582, KEGG C10191) as a plant metabolite with demonstrated peroxyl‑radical scavenging and GPR35‑mediated signalling activities [REFS‑5][REFS‑6].

Thymonin: Key Differentiators from Flavone Analogs


Within the class of hydroxy‑methoxy flavones, small changes in substitution pattern drastically alter bioactivity. Thymonin’s 5,6‑dihydroxy‑7,8‑dimethoxy A‑ring confers a peroxyl‑radical scavenging capacity 1.5 × greater than Trolox, outperforming closely related tetramethoxy and pentamethoxy analogues [REFS‑1]. Moreover, Thymonin exhibits specific agonism at the G protein‑coupled receptor 35 (GPR35) with an EC₅₀ of 8.41 µM, a property not shared by all flavones; even its co‑isolated comparator eriodictyol shows a distinct potency (EC₅₀ 5.48 µM) [REFS‑2]. These data demonstrate that Thymonin’s activity cannot be assumed from in‑class compounds and that its procurement must be guided by quantitative, assay‑specific evidence.

Thymonin: Comparative Evidence Against Analogs


Peroxyl-Radical Scavenging vs. Trolox

In a total oxyradical scavenging capacity (TOSC) assay using peroxyl radicals generated from 2,2′‑azobis‑amidinopropane, Thymonin achieved a TOSC value 1.5 × greater than that of the water‑soluble vitamin E analogue Trolox. This value was the highest among the seven flavones bearing both hydroxy and methoxy substituents tested, exceeding the activity of 5,4′‑dihydroxy‑6,7,8,3′‑tetramethoxyflavone, artemetin, and other methoxylated flavones [REFS‑1].

Antioxidant Free radical biology Flavonoid SAR

GPR35 Agonist Potency vs. Eriodictyol

In a calcium‑mobilisation assay using HEK293 cells co‑expressing human GPR35 and Gα16, Thymonin acted as a specific GPR35 agonist with an EC₅₀ of 8.41 µM. Under identical experimental conditions, the structurally related flavanone eriodictyol displayed an EC₅₀ of 5.48 µM [REFS‑2].

GPCR pharmacology Anti‑inflammatory signalling Natural product screening

Structural Distinctiveness Among Co-occurring Flavones

Thymonin co‑occurs in *Thymus vulgaris* leaves with cirsilineol (5,4′‑dihydroxy‑6,7,3′‑trimethoxyflavone) and 5,4′‑dihydroxy‑6,7,8,3′‑tetramethoxyflavone [REFS‑3]. Thymonin is the only compound among the three that contains a 5,6‑dihydroxy‑7,8‑dimethoxy substitution on the A‑ring, a pattern associated with the highest peroxyl‑radical scavenging activity in the series [REFS‑1].

Natural product isolation Chemotaxonomy Flavonoid fingerprinting

GPR35 Selectivity vs. Other Flavonoids

In a screening of 19 herb and spice extracts, only ethyl acetate extract of thyme displayed remarkable GPR35 agonistic activity. Bioassay‑guided fractionation identified Thymonin and eriodictyol as the active principles. Other flavonoids present in the extracts (e.g., apigenin, luteolin) did not show comparable GPR35 agonism under the same assay conditions [REFS‑2].

GPCR pharmacology Natural product screening GPR35 signalling

Thymonin: Application Scenarios


Peroxyl-Radical Scavenging Positive Control

Because Thymonin achieves a TOSC value 1.5 × greater than Trolox and outperforms all other tested methoxy‑flavones [REFS‑1], it can serve as a natural‑product‑derived positive control in peroxyl‑radical scavenging assays. Its defined potency allows cross‑study comparisons and calibration of new antioxidant testing platforms.

GPR35 Agonist Tool for GPCR Profiling

With a specific EC₅₀ of 8.41 µM at human GPR35 [REFS‑2], Thymonin provides a flavonoid‑based chemical probe for studying GPR35‑dependent anti‑inflammatory and metabolic pathways. It can be used alongside eriodictyol to investigate potency‑response relationships or as a reference agonist in cell‑based assays for GPR35 target validation.

Chemotaxonomic Marker for Lamiaceae Authentication

Thymonin’s presence in *Thymus* and *Satureja* species, alongside its distinct 5,6‑dihydroxy‑7,8‑dimethoxyflavone fingerprint [REFS‑3], makes it a suitable chemotaxonomic marker. Procurement of pure Thymonin enables accurate standardisation in HPLC‑MS methods for botanical authentication and quality control of thyme‑derived extracts.

SAR Studies on Flavonoid Methoxylation

The unique combination of three methoxy groups (7,8,3′) and three hydroxy groups (5,6,4′) places Thymonin in a distinct SAR space. Its superior peroxyl‑radical scavenging among methoxy‑flavones [REFS‑1] and its GPR35 agonism [REFS‑2] make it an ideal reference for exploring how methylation patterns modulate flavonoid bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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